molecular formula C17H19NO2 B4503147 2-(2,5-dimethylphenyl)-N-(4-methoxyphenyl)acetamide

2-(2,5-dimethylphenyl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B4503147
M. Wt: 269.34 g/mol
InChI Key: VKTMIKJKIWLDBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dimethylphenyl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C17H19NO2 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 269.141578849 g/mol and the complexity rating of the compound is 310. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Analgesic Properties

One of the applications of related compounds involves understanding their crystal structure and potential medicinal properties. For example, the crystal structure of a capsaicinoid compound, similar in structure to "2-(2,5-dimethylphenyl)-N-(4-methoxyphenyl)acetamide," has been analyzed, showing that the vanilloid, amide, and dimethylphenyl groups are nearly perpendicular to one another. This structural analysis could aid in the development of potent analgesic agents by understanding the conformational properties of these molecules in the crystalline state, which are stabilized by intermolecular hydrogen bonds (Park et al., 1995).

Herbicide Activity

Another area of application involves the use of chloroacetamides as herbicides. Compounds with structural similarities to "this compound" have been studied for their selectivity and effectiveness in controlling annual grasses and broad-leaved weeds in various crops. This research demonstrates the chemical's potential use in agricultural settings to improve crop yields and manage weed populations effectively (Weisshaar & Böger, 1989).

Structural Aspects and Fluorescence Properties

The study of amide-containing isoquinoline derivatives, which share a structural motif with "this compound," has led to insights into their structural aspects and properties. These compounds exhibit unique behaviors when treated with mineral acids, forming gels or crystalline solids. Such research could inform the development of new materials with specific fluorescence properties, useful in various scientific and industrial applications (Karmakar, Sarma, & Baruah, 2007).

Green Synthesis Intermediates

The catalytic hydrogenation process has been employed to convert nitro-containing precursors into amine-containing compounds, demonstrating an environmentally friendly approach to synthesizing intermediates like N-(3-Amino-4-methoxyphenyl)acetamide. This method highlights the importance of such compounds in the production of azo disperse dyes, showcasing a potential application in the textiles industry (Zhang, 2008).

Properties

IUPAC Name

2-(2,5-dimethylphenyl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-12-4-5-13(2)14(10-12)11-17(19)18-15-6-8-16(20-3)9-7-15/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTMIKJKIWLDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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